1-(2,4-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound combining a piperidine core with a 1,3,4-oxadiazole ring substituted at position 5 with a furan-2-yl group and at position 2 with a 2,4-dimethylbenzenesulfonyl moiety. This structure integrates pharmacologically relevant motifs:
- 1,3,4-Oxadiazole: Known for antimicrobial, antifungal, and anti-inflammatory activities .
- Furan: Enhances π-π stacking interactions in biological targets .
- 2,4-Dimethylbenzenesulfonyl Group: May improve metabolic stability and solubility compared to simpler sulfonyl substituents .
- Piperidine: A common scaffold in drug design, contributing to conformational flexibility .
The compound’s synthesis likely follows methodologies analogous to related sulfonyl-piperidine-oxadiazole derivatives, involving nucleophilic substitution and cyclization reactions .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-5-6-17(14(2)12-13)27(23,24)22-9-7-15(8-10-22)18-20-21-19(26-18)16-4-3-11-25-16/h3-6,11-12,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCFPKWLQDWTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS Number: 1172300-50-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 373.45 g/mol
- Structure : The compound features a piperidine ring substituted with a furan and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study on related compounds showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's . Additionally, it demonstrated strong urease inhibitory activity, which could be beneficial for treating conditions related to urea metabolism.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 12.5 |
| Urease | Non-competitive Inhibition | 8.0 |
The biological activity of this compound can be attributed to its ability to interact with specific target proteins in microbial cells and human enzymes. Molecular docking studies suggest that the oxadiazole and sulfonyl groups play a crucial role in binding interactions with target sites .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various synthesized oxadiazole derivatives, the compound exhibited significant activity against multiple strains. The study utilized both in vitro assays and molecular modeling to elucidate the structure-activity relationship (SAR) .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective potential of piperidine derivatives in models of neurodegeneration. The compound was tested for its ability to inhibit AChE, contributing to increased acetylcholine levels in synaptic clefts, thereby enhancing cognitive function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Reported Activities
Antifungal Activity
- LMM11 (benzamide derivative) demonstrated potent antifungal activity against Candida albicans (MIC₅₀ = 50 μg/mL) via thioredoxin reductase inhibition . However, the piperidine-sulfonyl scaffold may alter target specificity compared to LMM11’s benzamide core.
Antibacterial Activity
- Derivatives like 6a (with a phenyl-oxadiazole-thioether group) exhibited antibacterial activity against E. coli and S. aureus . The target compound’s furan substituent may enhance activity due to increased electron-rich interactions, while the 2,4-dimethylbenzenesulfonyl group could improve membrane penetration .
Anti-inflammatory Activity
- Compound 4i (propanone-oxadiazole derivative) showed 62.5% anti-inflammatory activity in carrageenan-induced edema models . The target compound lacks a propanone linker but retains the oxadiazole-furan motif, which may modulate COX-2 or LOX pathways .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
- Metabolic Stability : The bulky 2,4-dimethylbenzenesulfonyl group may reduce oxidative metabolism compared to simpler sulfonamides .
Q & A
Basic Synthesis: What are the key steps for constructing the 1,3,4-oxadiazole ring in this compound?
The 1,3,4-oxadiazole moiety is synthesized via cyclization of acylthiosemicarbazide precursors. Starting from substituted carboxylic acids, the process involves:
- Hydrazide formation : Reacting carboxylic acids with hydrazine hydrate under reflux (MeOH, 5–6 hrs) .
- Cyclization : Treating the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (4–5 hrs) to form the oxadiazole ring .
- Validation : Monitor reaction progress via TLC and confirm cyclization using IR spectroscopy (C=N stretch at ~1600 cm⁻¹) .
Advanced Synthesis: How can researchers optimize the coupling of the oxadiazole nucleophile with the sulfonylpiperidine electrophile?
Key optimization parameters include:
- Solvent selection : DMF enhances nucleophilicity and stabilizes intermediates .
- Base strength : Lithium hydride (LiH) effectively deprotonates the oxadiazole thiol group, facilitating nucleophilic substitution .
- Reaction duration : Stir for 4–6 hrs under anhydrous conditions, with TLC monitoring to ensure complete consumption of the bromomethyl electrophile .
- Workup : Precipitate the product using ice-cold water and NaOH to neutralize excess acid .
Basic Characterization: Which spectroscopic techniques are critical for structural elucidation?
- IR spectroscopy : Identifies sulfonyl (S=O asymmetric stretch at ~1350 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) groups .
- ¹H-NMR : Assigns protons on the piperidine ring (δ 1.5–3.0 ppm), furan (δ 6.3–7.4 ppm), and aromatic sulfonyl groups (δ 7.5–8.0 ppm) .
- EI-MS : Confirms molecular ion peaks and fragmentation patterns consistent with the target structure .
Advanced Spectral Analysis: How to resolve overlapping NMR signals for piperidine ring protons?
- Deuterated solvents : Use DMSO-d₆ to improve resolution of polar intermediates.
- Variable temperature NMR : Reduces signal broadening caused by ring puckering dynamics .
- 2D experiments (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign complex splitting patterns .
Biological Evaluation: What in vitro models are suitable for assessing antibacterial activity?
- Broth microdilution assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Incubation : 24 hrs at 37°C under aerobic conditions, with optical density measurements at 600 nm .
Advanced Mechanistic Studies: How to investigate the role of the sulfonyl group in bioactivity?
- Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonyl groups (e.g., 2,4-dichloro or unsubstituted benzenesulfonyl) and compare MIC values .
- Molecular docking : Model interactions between the sulfonyl group and bacterial enzyme active sites (e.g., dihydrofolate reductase) .
- Competitive binding assays : Use fluorophore-labeled derivatives to quantify target engagement .
Reaction Contradictions: How to address low yields in the final coupling step?
- Electrophile purity : Recrystallize 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine from methanol before use .
- Stoichiometry : Ensure a 1:1 molar ratio of oxadiazole nucleophile to bromomethyl electrophile to minimize side reactions .
- Moisture control : Use anhydrous DMF and LiH to prevent hydrolysis of the electrophile .
Stability Studies: What degradation pathways should be monitored for this compound?
- Oxadiazole ring hydrolysis : Assess stability in aqueous buffers (pH 4–9) via HPLC over 72 hrs .
- Sulfonyl group oxidation : Expose to H₂O₂ or UV light and track degradation products using LC-MS .
- Piperidine ring conformation : Use temperature-controlled NMR to detect ring-opening reactions .
Advanced Synthetic Alternatives: Can microwave-assisted synthesis improve efficiency?
- Cyclization acceleration : Microwave irradiation (100–120°C, 30 mins) reduces oxadiazole formation time from 4–5 hrs to <1 hr .
- Coupling optimization : Microwave conditions (DMF, 80°C, 1 hr) enhance reaction rates and yields by 15–20% compared to conventional heating .
Data Reproducibility: How to ensure consistency in biological assays across labs?
- Standardized protocols : Follow CLSI guidelines for broth microdilution, including fixed inoculum size (5 × 10⁵ CFU/mL) .
- Compound purity : Confirm ≥95% purity via HPLC before testing .
- Inter-lab validation : Share positive controls (e.g., ciprofloxacin) and reference spectra for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
